13-O-p-Coumaroylplumieride

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. uoa.grsciencebiology.org 13-O-p-Coumaroylplumieride is a member of the iridoid class of monoterpenoids, which are characterized by a cyclopentan-[c]-pyran skeleton. wikipedia.orgcymitquimica.com These compounds are biosynthetically derived from 8-oxogeranial. wikipedia.org The structural complexity and diverse biological activities of iridoids make them a fascinating subject for chemists. The "Zechmeister" series, a classic in the field, has documented numerous classes of naturally occurring substances, highlighting the importance of such compounds in chemical and biological research. springer.com The isolation and characterization of compounds like this compound contribute significantly to our understanding of the chemical diversity of nature. uoa.gr

Significance in Phytochemical Research

Phytochemical research focuses on the vast array of chemical compounds produced by plants. iau.ir this compound has been identified as a constituent of several plant species, notably within the genus Plumeria. researchgate.netmdpi.comnih.gov High-performance liquid chromatography (HPLC) analysis has been instrumental in identifying this compound in plant extracts, such as those from Plumeria rubra. mdpi.comresearchgate.net Its presence, along with other related iridoids like plumieride (B147324), has prompted further investigation into the chemical profiles of these plants. researchgate.netekb.eg For instance, research on Plumeria alba has involved in silico docking studies of this compound, alongside plumericine and isoplumericine, to evaluate their potential interactions with biological targets. researchgate.nettandfonline.com Such studies underscore the importance of this compound in understanding the ethnobotanical uses and pharmacological potential of the plants in which it is found. nih.gov

Overview of Iridoid Glycosides in Plant Metabolism

Iridoid glycosides are a large and diverse group of secondary metabolites found across many plant families, including Apocynaceae, Lamiaceae, and Rubiaceae. wikipedia.orgnih.govmdpi.com In plants, these compounds are often involved in defense mechanisms against herbivores and pathogens. wikipedia.orgnih.gov They typically exist as glycosides, most commonly with a glucose unit attached, which enhances their stability and water solubility. wikipedia.orgtandfonline.com

The biosynthesis of iridoids is a complex process that begins with the cyclization of 8-oxogeranial by iridoid synthase. wikipedia.orgresearchgate.net This leads to the formation of the characteristic iridoid skeleton, which can then undergo various modifications, such as glycosylation and acylation, to produce a wide array of derivatives. tandfonline.com this compound is an example of such a derivative, where the plumieride iridoid core is acylated with a p-coumaroyl group. The study of iridoid glycoside biosynthesis and their distribution in the plant kingdom provides valuable chemotaxonomic markers and insights into plant evolution and chemical ecology. mazums.ac.ir

Data Tables

Table 1: Chemical Information for this compound

| Property | Value | Source |

| CAS Number | 80416-52-0 | cymitquimica.com |

| Molecular Formula | C30H32O14 | cymitquimica.com |

| Molecular Weight | 616.572 g/mol | cymitquimica.com |

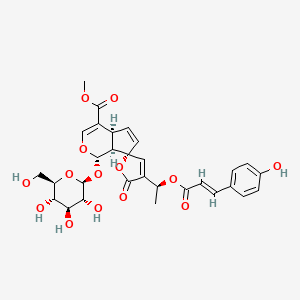

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H32O14 |

|---|---|

Molecular Weight |

616.6 g/mol |

IUPAC Name |

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |

InChI |

InChI=1S/C30H32O14/c1-14(41-21(33)8-5-15-3-6-16(32)7-4-15)18-11-30(44-27(18)38)10-9-17-19(26(37)39-2)13-40-28(22(17)30)43-29-25(36)24(35)23(34)20(12-31)42-29/h3-11,13-14,17,20,22-25,28-29,31-32,34-36H,12H2,1-2H3/b8-5+/t14-,17+,20+,22+,23+,24-,25+,28-,29-,30+/m0/s1 |

InChI Key |

WBCMGDNFDRNGGZ-DEYYTONKSA-N |

Isomeric SMILES |

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)O |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)O |

Origin of Product |

United States |

Occurrence, Distribution, and Isolation

Botanical Sources within Plumeria Species

13-O-p-Coumaroylplumieride has been identified as a constituent in various species of Plumeria. This compound, along with other iridoids like plumericin (B1242706) and isoplumericin, is considered unique to this genus. researchgate.netresearchgate.net

Plumeria alba, commonly known as white frangipani, is a confirmed botanical source of this compound. researchgate.net Research has highlighted it as one of the key bioactive compounds present in this species. researchgate.net

The compound is also found in Plumeria obtusa. Studies have identified 13-O-coumaroylplumieride in the aerial parts of the plant. acs.orgresearchgate.net Furthermore, researchers have isolated an iridoid beta-glucoside known as plumieride (B147324) coumarate glucoside from the flower of P. obtusa. researchgate.net A specific enzyme, β-glucosidase, also purified from the plant, facilitates the hydrolysis of this precursor into this compound. researchgate.net

Plumeria rubra is a significant and frequently cited source of this compound. plantaedb.com The compound has been successfully isolated from various parts of the plant, including the herbs and the heartwood. plantsjournal.comchemfaces.com High-performance liquid chromatography (HPLC) analyses of P. rubra extracts have confirmed the presence of this compound among its many phytochemical constituents. mdpi.com

Table 1: Botanical Distribution of this compound in Plumeria Species

| Species | Plant Part(s) Containing Compound | Citation(s) |

|---|---|---|

| Plumeria alba | General | researchgate.netresearchgate.net |

| Plumeria obtusa | Aerial Parts, Flowers | researchgate.netacs.orgresearchgate.net |

| Plumeria rubra | General Herb, Heartwood | plantaedb.complantsjournal.comchemfaces.commdpi.com |

Isolation and Purification Methodologies

The process of obtaining pure this compound from plant material involves an initial extraction phase followed by sophisticated chromatographic separation.

Extraction is the critical first step to separate the desired bioactive compounds from the raw plant matrix. researchgate.net For phytochemicals like iridoids, a range of techniques can be employed, varying in solvent choice and method. Solvents are typically chosen based on polarity, with polar solvents like methanol (B129727) and ethanol (B145695) being common choices for extracting compounds such as those found in Plumeria. nih.govgoogle.com

Common conventional extraction methods include:

Maceration: Soaking the plant material in a solvent over a period of time. nih.gov

Decoction: Boiling the plant material in a solvent, typically water. researchgate.net

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles a solvent through the plant material. nih.govmdpi.com

Modern techniques that offer improved efficiency include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which use sound waves and microwaves, respectively, to enhance the process. researchgate.netmdpi.com Studies on Plumeria species often utilize methanolic or ethanolic extracts as the starting point for isolating iridoids. plantsjournal.comnih.gov

Following extraction, the resulting crude mixture contains numerous compounds that must be separated to isolate this compound. Chromatography is the fundamental technique used for this purification process. nih.gov This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Key chromatographic techniques used in the purification of natural products include:

Column Chromatography: A primary purification step where the extract is passed through a column packed with a solid adsorbent (stationary phase), and components are separated by eluting with a solvent (mobile phase). nih.gov

Thin-Layer Chromatography (TLC): Often used for monitoring the separation process and identifying fractions containing the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and analysis of the compound. nih.gov Research on P. rubra has utilized HPLC with a C-18 column to successfully separate its phenolic constituents, including this compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Advanced analytical methods like LC/ESI-QToF (Liquid Chromatography/Electrospray Ionization-Quadrupole Time-of-Flight) have been employed to identify 13-O-coumaroylplumieride in extracts of P. obtusa. acs.orgresearchgate.net

Table 2: Summary of Isolation and Purification Techniques

| Step | Technique | Description | Citation(s) |

|---|---|---|---|

| Extraction | Maceration, Decoction, Soxhlet | Conventional methods involving soaking, boiling, or continuous solvent cycling to create a crude extract from plant material. | researchgate.netnih.govmdpi.com |

| Methanolic/Ethanolic Extraction | The use of polar solvents like methanol or ethanol to effectively extract iridoids and other phytochemicals from Plumeria species. | plantsjournal.comnih.gov | |

| Separation & Purification | Column Chromatography | Used for initial fractionation of the crude extract. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution method for final purification and quantification, used to separate components of P. rubra. | mdpi.comnih.gov | |

| LC/ESI-QToF | An advanced analytical technique used to identify the compound in P. obtusa extracts. | acs.orgresearchgate.net |

Biosynthetic Considerations

General Iridoid Biosynthesis Pathways

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org Their biosynthesis originates from the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netnotulaebotanicae.ro

The dedicated iridoid pathway commences with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), a reaction catalyzed by geranyl diphosphate synthase (GPPS). zenodo.org GPP is then converted to the monoterpene alcohol geraniol (B1671447) by geraniol synthase (GES). researchgate.netnih.gov A series of subsequent enzymatic steps, including hydroxylation and oxidation, transforms geraniol into the key intermediate 8-oxogeranial. researchgate.netzenodo.org The enzyme iridoid synthase (ISY) then catalyzes the reductive cyclization of 8-oxogeranial to form the characteristic iridoid scaffold. wikipedia.orgzenodo.org This core scaffold undergoes further modifications, such as glycosylation and methylation, to produce a wide diversity of iridoid structures, including the key intermediate loganin. notulaebotanicae.ro Plumieride (B147324), the iridoid core of the titular compound, is understood to derive from these foundational pathways. acs.orgnih.gov

Table 1: Key Enzymes and Intermediates in the General Iridoid Biosynthetic Pathway

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| IPP + DMAPP | Geranyl Diphosphate Synthase (GPPS) | Geranyl Diphosphate (GPP) |

| Geranyl Diphosphate (GPP) | Geraniol Synthase (GES) | Geraniol |

| Geraniol | Geraniol 8-hydroxylase (G8H) | 8-hydroxygeraniol |

| 8-hydroxygeraniol | 8-hydroxygeraniol oxidoreductase (8HGO) | 8-oxogeranial |

This table presents a generalized sequence of enzymatic reactions in iridoid biosynthesis based on studies in various plant species. researchgate.netzenodo.orgnih.gov

Role of p-Coumaric Acid in Related Biosynthetic Routes

p-Coumaric acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway. mdpi.com This pathway begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comoup.com Subsequently, trans-cinnamic acid is hydroxylated at the para-position by cinnamic acid 4-hydroxylase (C4H) to yield p-coumaric acid. mdpi.comoup.com In some plants, tyrosine can be directly converted to p-coumaric acid via a tyrosine ammonia-lyase (TAL). oup.com

In plant biochemistry, p-coumaric acid serves as a precursor for a vast array of secondary metabolites. mdpi.com For it to be incorporated into other molecules, it must first be activated. This typically involves the formation of a high-energy thioester bond with coenzyme A, a reaction catalyzed by 4-coumarate-CoA ligase (4CL), to produce p-coumaroyl-CoA. This activated intermediate is then readily available for transfer to acceptor molecules, such as iridoids, flavonoids, or amines, a reaction catalyzed by various acyltransferases. frontiersin.org The formation of p-coumaroyl esters and amides is a common modification that plays a role in plant defense and development. mdpi.comfrontiersin.org

Proposed Biosynthetic Steps for 13-O-p-Coumaroylplumieride within Plumeria spp.

The biosynthesis of this compound in Plumeria species has not been fully elucidated at the enzymatic level. However, based on the known pathways of its constituent parts, a logical biosynthetic route can be proposed. This process involves three key stages:

Formation of the Plumieride Core: This follows the general iridoid biosynthesis pathway as described in section 3.1. Starting from GPP, the plant synthesizes the complex iridoid glycoside plumieride. Plumieride has been isolated as a major iridoid from Plumeria species. acs.orgresearchgate.net

Formation of the Acyl Donor: Concurrently, the phenylpropanoid pathway, as detailed in section 3.2, produces p-coumaric acid from phenylalanine. This is then activated to its CoA thioester, p-coumaroyl-CoA, by a 4-coumarate-CoA ligase.

Esterification: The final and defining step is the esterification of the plumieride molecule with the p-coumaroyl group. This reaction is proposed to be catalyzed by a specific acyltransferase, likely a p-coumaroyl-CoA:plumieride acyltransferase. This enzyme would facilitate the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the hydroxyl group at the C-13 position of plumieride, releasing coenzyme A and forming the final product, this compound.

This proposed final step is consistent with numerous other examples of acylation of natural products in plants, where acyl-CoA-dependent acyltransferases mediate the decoration of core scaffolds with phenolic acid moieties. The presence of both plumieride and this compound in Plumeria species lends strong support to this hypothesis. acs.orgmdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Iridoid Glycoside Ester |

| 13-O-caffeoylplumieride | Iridoid Glycoside Ester |

| 15-Demethylplumieride | Iridoid |

| 8-isoplumieride | Iridoid |

| Allamandin | Iridoid |

| Allamcin | Iridoid |

| alpha-Allamcidin | Iridoid |

| beta-Allamcidin | Iridoid |

| beta-dihydroplumericinic acid glucosylester | Iridoid |

| Dimethylallyl diphosphate (DMAPP) | Prenyl Diphosphate |

| epiplumeridoid C | Iridoid |

| Geraniol | Monoterpene Alcohol |

| Geranyl diphosphate (GPP) | Prenyl Diphosphate |

| Glochiflavanoside B | Flavonoid |

| Isopentenyl diphosphate (IPP) | Prenyl Diphosphate |

| Isoplumericine | Iridoid |

| Kaempferol 3-O-rutinoside | Flavonoid Glycoside |

| Loganin | Iridoid |

| Nepetalactol | Iridoid |

| p-Coumaric acid | Hydroxycinnamic Acid |

| p-Coumaroyl-CoA | Activated Phenylpropanoid |

| Phenylalanine | Amino Acid |

| Plumieride | Iridoid Glycoside |

| Plumieride A | Iridoid |

| Plumieride B | Iridoid |

| Plumieride C | Iridoid |

| Plumericine | Iridoid |

| Protoplumericin A | Iridoid |

| Quercetin 3-O-rutinoside | Flavonoid Glycoside |

| trans-Cinnamic acid | Cinnamic Acid |

Preclinical and in Vitro Biological Activity Studies

Anti-proliferative and Anti-leukemic Research

Research into the biological activities of compounds derived from Plumeria species has identified 13-O-p-Coumaroylplumieride as a molecule of interest. Alongside other iridoids like plumericine and isoplumericine, this compound has been investigated, primarily through computational models, for its potential role in the anti-proliferative effects observed from Plumeria extracts. tandfonline.comresearchgate.netresearchgate.net

In vitro studies on extracts from Plumeria alba have demonstrated notable anti-proliferative effects against several human cancer cell lines. tandfonline.comnih.gov These findings prompted further in silico (computational) analyses to identify the specific bioactive compounds that might be responsible for this activity, with this compound being one of the key candidates investigated. tandfonline.comresearchgate.netigi-global.com The research involved testing the extracts on various leukemia and lung cancer cell lines and comparing the cytotoxicity with that on normal human cells. researchgate.netnih.gov

Extracts from Plumeria alba exhibited the most robust anti-proliferative activity against the B Cell Acute Lymphoblastic Leukemia cell line, NALM 6, when tested using an MTT assay. tandfonline.comresearchgate.netnih.gov The NALM 6 cell line, established from the peripheral blood of a patient with B-cell precursor acute lymphoblastic leukemia (ALL), is a widely used model in leukemia research. cytion.com The potent effect on these cells led researchers to perform in silico docking studies with this compound and other related compounds to explore their interaction with cyclin-dependent kinases (CDKs) and cyclins, which are proteins that can be deregulated in leukemia. researchgate.netigi-global.com

The anti-proliferative activity of Plumeria alba extracts was also observed against the human lung cancer cell line, A549, although it was less pronounced than the effect on NALM 6 cells. tandfonline.comresearchgate.net The A549 cell line is a standard model for human lung adenocarcinoma research. mdpi.comwaocp.orgnih.gov The activity against this cell line further supported the rationale for investigating the specific compounds within the extract, including this compound, as potential anti-cancer agents. tandfonline.comresearchgate.net

In the same series of experiments, extracts of Plumeria alba demonstrated anti-proliferative effects on the T Cell Acute Lymphoblastic Leukemia cell line, MOLT4. tandfonline.comresearchgate.net The activity against MOLT4 cells was less potent than that observed in NALM 6 and A549 cells. tandfonline.com Subsequent computational docking analysis included this compound to assess its potential contribution to the observed cytotoxicity against these T-cell leukemia cells. researchgate.netresearchgate.net

A crucial aspect of the research was the comparative evaluation of cytotoxicity on cancerous cells versus normal, healthy cells. tandfonline.com When the Plumeria alba extracts were tested on Peripheral Blood Mononuclear Cells (PBMC) isolated from healthy donors, only negligible cytotoxic activity was observed. tandfonline.comresearchgate.netresearchgate.net This suggests a degree of selectivity in the extract's anti-proliferative action, with a significantly greater impact on the tested cancer cell lines than on normal PBMCs. tandfonline.comnih.gov This differential effect is a desirable characteristic for potential therapeutic agents.

Interactive Data Table: In Vitro Anti-proliferative Activity of Plumeria alba Extracts

This table summarizes the comparative cytotoxic effects of Plumeria alba extracts on different cell lines as reported in the literature. tandfonline.comresearchgate.netnih.gov

| Cell Line | Cell Type | Observed Anti-proliferative Activity |

| NALM 6 | B Cell Acute Lymphoblastic Leukemia | Robust |

| A549 | Human Lung Cancer | Moderate |

| MOLT4 | T Cell Acute Lymphoblastic Leukemia | Moderate |

| PBMC | Normal Peripheral Blood Mononuclear Cells | Negligible |

Evaluation in Human Cancer Cell Lines

Anti-inflammatory Activity Investigations (in the context of Plumeria extracts)

Extracts from various species of the Plumeria genus, which are known to contain this compound among other iridoids, have been the subject of multiple studies investigating their anti-inflammatory properties. researchgate.netresearchgate.netbrieflands.comnih.govsci-hub.senih.gov The traditional use of Plumeria plants for conditions such as leprosy, inflammation, and ulcers has prompted scientific inquiry into their efficacy. sci-hub.se

Research has shown that iridoids and secoiridoids present in Plumeria plants are associated with anti-inflammatory, antioxidant, antibacterial, and antifungal activities. researchgate.net For instance, an ethanolic extract of Plumeria obtusa demonstrated a significant reduction in inflammation in a carrageenan-induced paw edema model in rats. researchgate.net Similarly, methanolic extracts of Plumeria rubra flowers have shown notable anti-inflammatory and antioxidant effects, which are attributed to their high flavonoid and phenol (B47542) content. plantsjournal.com

A study on Plumeria alba led to the isolation of two new iridoids, allamancins A and B, along with 3-O-methyallamancin. Allamancins A and 3-O-methyallamancin exhibited inhibitory activity on nitric oxide (NO) production, with IC50 values of 18.3±0.12 and 22.1±0.14 μM, respectively, indicating their anti-inflammatory potential. nih.gov Furthermore, an alkaloid isolated from the root bark of Plumeria acutifolia, known as plumerianine, significantly inhibited edema induced by carrageenan and reduced granuloma tissue formation in rats, suggesting potent anti-inflammatory properties. brieflands.com The anti-inflammatory effects of Plumeria extracts are often linked to the inhibition of inflammatory mediators like prostaglandins, which are synthesized by the cyclooxygenase (COX) enzyme. researchgate.netbrieflands.com

Antimicrobial Potential (in the context of Plumeria extracts and related compounds)

The antimicrobial properties of Plumeria extracts and their constituent compounds, including various iridoids, have been extensively investigated. acs.org The genus Plumeria is a known source of iridoids, which have demonstrated antifungal, algaecidal, and plant growth inhibitory activities. ekb.eg

A study on Plumeria alba resulted in the isolation of three major iridoids: plumieride (B147324), protoplumericin A, and plumieride acid. These compounds showed distinct activity against pathogenic bacteria and fungi. ekb.egekb.egresearchgate.net Another study on Plumeria rubra identified four new iridoids—plumeridoids A, B, and C, and epiplumeridoid C—which exhibited antifungal, antialgal, and antibacterial activities. saspublishers.com

In a bioassay-guided study of Plumeria obtusa, the methanolic fraction of the total extract showed promising antibacterial effects against multidrug-resistant (MDR) Klebsiella pneumoniae and Shiga toxin-producing E. coli (STEC). acs.orgresearchgate.net This study identified 13-O-coumaroylplumieride and isolated 13-O-caffeoylplumieride, with the latter showing activity against K. pneumoniae (MIC of 64 μg/mL) and STEC (MIC of 32 μg/mL). acs.orgresearchgate.net The antimicrobial activity of P. obtusa has been well-documented, with essential oils from its flowers showing activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans. nih.gov The biological activity is largely attributed to plumeria-type iridoids like plumieride, protoplumericin A, and plumieride acid. researchgate.netnih.gov

Furthermore, plumieride isolated from Plumeria obtusa leaves demonstrated superior antifungal activity against Candida albicans-induced dermatitis in mice compared to fluconazole. nih.gov It is suggested that the antimicrobial properties of Plumeria flowers may be linked to various phytochemicals with anti-inflammatory and antioxidant properties. nih.gov The latex of Plumeria has also been traditionally used for its antimicrobial effects. brieflands.com

The collective findings from these studies underscore the significant antimicrobial potential of Plumeria species, with iridoids, including derivatives of plumieride, playing a crucial role in this activity.

Mechanistic Investigations and Molecular Interactions

In Silico Docking Studies

In silico molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein), in order to predict the binding affinity and mode of interaction. mdpi.comtbzmed.ac.ir This technique has been instrumental in identifying potential therapeutic targets for 13-O-p-Coumaroylplumieride and understanding its interaction dynamics.

In one such study, this compound was one of three bioactive compounds from Plumeria alba selected for in silico docking analysis to evaluate its potential against Acute Lymphoblastic Leukemia (ALL). nih.govresearchgate.net This type of leukemia is the most common cancer diagnosed in children and is characterized by the uncontrolled proliferation of lymphoblasts. researchgate.netcancerresearchuk.org The study aimed to determine if chemotherapeutic agents could effectively bind to and inhibit key deregulated cell cycle proteins. researchgate.net

Ligand-protein interaction analysis provides detailed insights into the non-covalent bonds formed between a ligand, such as this compound, and its protein target. iaanalysis.com These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-protein complex and the biological activity of the compound. researchgate.net

Computational docking studies performed on this compound and its analogs against cancer-related proteins have shown satisfactory binding results. nih.govresearchgate.net The analysis of these docking poses reveals the specific amino acid residues within the protein's active site that interact with the ligand. researchgate.netwaocp.org While detailed interaction maps for this compound are often presented in the context of comparative studies, the primary goal is to assess its potential as an inhibitor by predicting its binding energy and the stability of its complex with the target protein. nrfhh.com The binding affinity is a key determinant of a compound's potential efficacy. mdpi.com

A significant application of in silico docking for this compound has been in the identification of its molecular targets in cancer pathways. researchgate.net A key focus has been on proteins that regulate the cell cycle, as their dysregulation is a hallmark of cancer. mdpi.com Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are crucial for controlling cell cycle progression and are often altered in leukemias. wikipedia.orgmedicalresearchjournal.org

Research has specifically investigated the interaction of this compound with proteins implicated in Acute Lymphoblastic Leukemia (ALL). nih.govresearchgate.net In silico docking was performed using this compound against five different cyclins and CDK proteins that are known to be involved in the pathogenesis of ALL. nih.govresearchgate.netresearchgate.net Alterations in cyclins such as Cyclin A1, E1, D1, D3, and CDKs like CDK2 and CDK6 are characteristic of the neoplastic proliferation of lymphoblasts in ALL patients, making them excellent therapeutic targets. researchgate.net

The study that included this compound, along with Plumericine and Isoplumericine, docked these compounds against these specific cell cycle proteins. nih.govresearchgate.netigi-global.com The results were promising for the compounds as a group, though further analysis identified another compound, Plumercine, as the most potent candidate in that particular study. nih.govresearchgate.net

Table 1: Identified Protein Targets for this compound in Acute Lymphoblastic Leukemia (ALL) This table is interactive. You can sort and filter the data.

| Target Protein Class | Specific Proteins Investigated | Disease Context | Study Approach | Reference |

|---|---|---|---|---|

| Cyclins | Cyclin A1, Cyclin D1, Cyclin D3, Cyclin E1 | Acute Lymphoblastic Leukemia (ALL) | In Silico Docking | researchgate.net |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK6 | Acute Lymphoblastic Leukemia (ALL) | In Silico Docking | researchgate.net |

Exploration of Cellular Pathways Modulated by this compound or its Precursors/Analogs

The biological activity of natural compounds is often exerted through the modulation of complex cellular signaling pathways. While direct studies on the pathways affected by this compound are specific, research on its chemical precursors and analogs, such as other iridoids and phenolic compounds, provides valuable insights.

Many natural products, including those structurally related to this compound, are known to function as pro-oxidant agents in cancer cells. researchgate.net These compounds can increase the levels of reactive oxygen species (ROS), leading to oxidative stress that can selectively kill cancer cells, which are often more vulnerable to such stress than normal cells. researchgate.net

Phytochemicals, as a broad class, have been shown to modulate critical signaling pathways involved in inflammation, cell proliferation, and apoptosis. igi-global.com For instance, related compounds have been found to influence pathways such as:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of inflammation and cell survival.

MAPK (Mitogen-Activated Protein Kinase): A pathway involved in transmitting signals from the cell surface to the DNA in the nucleus, controlling processes like cell proliferation and apoptosis. igi-global.comresearchgate.net

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription): A signaling cascade involved in immunity, cell division, and cell death. igi-global.comresearchgate.net

Furthermore, compounds like flavonoids and proanthocyanidins, which share phenolic structural motifs with the coumaroyl group of this compound, have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation, and induce apoptosis in cancer cells. researchgate.net

Structure Activity Relationship Sar Analysis

Impact of Structural Modifications on Biological Activity

The potency and spectrum of biological activity of 13-O-p-Coumaroylplumieride are significantly influenced by its structural features. Modifications to the core plumieride (B147324) structure or the p-coumaroyl moiety can lead to substantial changes in its efficacy.

Furthermore, modifying the glucose moiety of plumieride into di- and trisaccharides has also resulted in compounds with enhanced cytotoxicity. chemfaces.com These findings underscore the importance of specific structural components in dictating the biological action of plumieride-based compounds. The addition of the p-coumaroyl group at the C-13 position, which distinguishes this compound from plumieride, is a key determinant of its activity profile. This acylation at the C-13 hydroxyl group is confirmed by spectroscopic data, which shows a significant downfield shift of the corresponding proton signal. researchgate.net

| Compound/Derivative | Modification | Impact on Cytotoxic Activity |

| Plumieride Alkyl Amides | Replacement of methyl ester with alkyl amides | Improved activity, correlated with increased lipophilicity chemfaces.com |

| Plumieride Di- and Trisaccharides | Conversion of glucose moiety | Enhanced cytotoxicity chemfaces.com |

| This compound | Acylation with p-coumaroyl group at C-13 | Specific biological activity profile researchgate.net |

The p-coumaroyl group itself is a critical factor in the biological activity of this compound. The stereochemistry of this moiety is particularly important. For instance, studies on related compounds have indicated that the trans isomer of the p-coumaroyl group can render the compound inactive in certain assays. Specifically, 13-O-trans-p-coumaroylplumieride was found to be an inactive constituent in one study. almanaqueacoriano.com This suggests that the spatial orientation of the p-coumaroyl group is crucial for its interaction with biological targets.

Computational Approaches in SAR Elucidation

In silico methods, such as molecular docking, have become invaluable tools for understanding the SAR of natural products like this compound. These computational approaches allow for the prediction of binding affinities and interactions between a ligand and its target protein, providing insights that can guide further drug development.

Molecular docking studies have been performed with this compound and other related compounds, such as plumericin (B1242706) and isoplumericin, against various protein targets. researchgate.netresearchgate.net In one study, these compounds were docked against cyclin-dependent kinases (Cdks) and cyclins, which are proteins involved in the cell cycle and are often dysregulated in cancer. researchgate.netresearchgate.net The results of these docking studies showed that the compounds had satisfactory binding interactions, suggesting their potential as anticancer agents. researchgate.netresearchgate.net

Another computational study indicated that 13-O-p-coumaroyl plumieride exhibited a superior binding affinity for inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1 receptors, suggesting its potential to modulate the activity of these enzymes involved in inflammation. nih.gov These computational predictions provide a theoretical basis for the observed biological activities and can aid in the design of more potent and selective derivatives.

Druggability Assessments in Relation to Structural Features

The "druggability" of a compound refers to its potential to be developed into a therapeutic agent. This assessment considers factors such as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For this compound, its structural features as an iridoid glycoside play a significant role in its druggability.

Iridoid glycosides, as a class of compounds, have been noted for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov Their glycosidic nature can influence their solubility and transport across biological membranes. Computational ADMET predictions have been performed for this compound as part of broader studies on Plumeria-derived compounds. researchgate.netresearchgate.net These assessments, along with experimental data, are crucial for evaluating its potential as a drug candidate.

The presence of the bulky p-coumaroyl group and the glucose moiety in this compound will affect its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence its pharmacokinetic profile. Further studies are needed to fully characterize the druggability of this compound and to potentially modify its structure to optimize its therapeutic potential.

Analytical Methodologies for Research Applications

Qualitative and Quantitative Determination in Botanical Extracts

The identification and quantification of 13-O-p-Coumaroylplumieride from complex botanical extracts, such as those from Plumeria or Himatanthus species, necessitate high-resolution separation and detection techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in plant extracts. A validated reverse-phase HPLC (RP-HPLC) method provides the necessary resolution and sensitivity for accurate determination.

Methodological approaches often involve a C18 column for separation. tandfonline.com The mobile phase typically consists of a gradient elution system using acidified water (often with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). tandfonline.comrsc.org Detection is commonly performed using a photodiode array (PDA) or UV detector, with the wavelength set to the maximum absorbance of the p-coumaroyl group, which is around 278-315 nm. tandfonline.com

For instance, a method developed for the analysis of similar p-coumaroyl iridoid glycosides utilized a monolithic silica (B1680970) RP-18e column with a gradient of acidified water and acetonitrile, monitoring the eluent at 278 nm. tandfonline.com Such methods allow for the effective separation of the analyte from other structurally similar compounds present in the extract.

Table 1: Representative HPLC Parameters for Analysis of p-Coumaroyl Iridoid Glycosides

| Parameter | Example Condition |

| Column | Monolithic Silica RP-18e or C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV/PDA at ~280 nm |

| Column Temp. | 30°C |

For unequivocal qualitative identification, especially in complex matrices, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is an invaluable tool. mdpi.com This technique provides high-resolution mass accuracy for both the parent ion and its fragment ions, enabling the confident structural elucidation of this compound and distinguishing it from its isomers.

In negative electrospray ionization (ESI) mode, this compound typically forms a deprotonated molecular ion [M-H]⁻. nih.gov High-resolution mass data allows for the determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study its fragmentation patterns. Characteristic fragmentation would involve the cleavage of the glycosidic bond and the loss of the p-coumaroyl group, providing structural confirmation. mdpi.com This level of specificity is crucial for metabolite profiling and identifying novel iridoids in botanical extracts. mdpi.com

Bioanalytical Method Validation for Research Samples

Bioanalytical method validation is the process of demonstrating that an analytical method used for the quantification of an analyte in a biological matrix is suitable for its intended purpose. mdpi.com This is critical for pharmacokinetic or in vitro studies involving this compound. The validation process assesses several key parameters according to established guidelines. mdpi.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample, such as endogenous matrix components or metabolites. japsonline.com In the context of botanical extracts, specificity is demonstrated by showing that the analytical signal is solely from this compound and not from other co-eluting phytochemicals. This is typically achieved by comparing the chromatograms of blank matrix samples (e.g., plasma, tissue homogenate) with those of spiked samples and samples containing potential interfering substances. japsonline.com The absence of interfering peaks at the retention time of the analyte confirms the method's specificity.

A calibration curve is used to establish the relationship between the instrument response and the known concentration of the analyte. phenomenex.com For quantitative analysis, a series of calibration standards are prepared by spiking a blank biological matrix with known amounts of a this compound reference standard. The curve is typically generated by plotting the peak area against the concentration and applying a linear regression model.

The method should demonstrate good linearity over a defined concentration range, typically confirmed by a correlation coefficient (r²) value greater than 0.999. rsc.orgmdpi.com The quantification range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the ULOQ is the highest. rsc.org

Table 2: Typical Calibration Curve and Linearity Parameters

| Parameter | Acceptance Criteria / Typical Value |

| Calibration Points | Minimum of 6 non-zero standards |

| Regression Model | Linear, weighted (e.g., 1/x or 1/x²) |

| Correlation Coefficient (r²) | > 0.999 |

| LLOQ Accuracy | Within ±20% of nominal value |

| Other Standards' Accuracy | Within ±15% of nominal value |

Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision describes the degree of agreement among multiple measurements of the same sample. rsc.org Both are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

Precision is evaluated at two levels: intra-day precision (repeatability), determined by analyzing replicate QC samples in a single analytical run, and inter-day precision (intermediate precision), assessed by analyzing QC samples on different days. rsc.org The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤15% (or ≤20% at the LLOQ). rsc.org

Accuracy is determined by calculating the percentage of the measured concentration relative to the nominal concentration. The mean value should generally be within ±15% of the actual value (±20% at the LLOQ). rsc.org Recovery studies are also performed to evaluate the efficiency of the extraction process. mdpi.com

Table 3: Example of Accuracy and Precision Validation Data for an Iridoid Glycoside

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | 50 | < 2.5% | < 2.5% | 95.6% - 101.2% |

| Medium | 500 | < 2.5% | < 2.5% | 95.6% - 101.2% |

| High | 2000 | < 2.5% | < 2.5% | 95.6% - 101.2% |

Recovery and Matrix Effects in In Vitro Systems

In the quantitative analysis of this compound in in vitro systems, establishing the accuracy and reliability of the analytical method is paramount. Two critical parameters that must be evaluated during method validation are recovery and matrix effects. These factors can significantly influence the quantification of the analyte, and understanding their impact is essential for obtaining precise results.

Recovery

Recovery is a measure of the efficiency of an analytical method's extraction procedure. It is determined by comparing the amount of analyte measured after being added to and extracted from the sample matrix to the actual amount of analyte that was initially added. The goal is to achieve a high and consistent recovery, indicating that the extraction process is effective in isolating the analyte from the sample matrix.

While specific recovery data for this compound in in vitro systems is not extensively documented in publicly available literature, studies on analogous compounds such as other iridoid and flavonol glycosides provide valuable insights into the expected recovery rates with various analytical techniques. For instance, a study on the extraction of the iridoid glycosides catalpol (B1668604) and aucubin (B1666126) from a plant matrix demonstrated varying recoveries depending on the extraction method used. Hot water extraction showed recoveries of 89% for catalpol and 124% for aucubin researchgate.net. Another study validating an analytical method for 12 flavonol glycosides in different food matrices reported recovery values ranging from 85.44% to 108.79% nih.gov.

These findings highlight that the choice of extraction solvent and method can significantly impact the recovery of glycosidic compounds. For in vitro studies involving this compound, it would be crucial to optimize and validate the extraction procedure from the specific in vitro matrix being used, such as cell culture media or cell lysates, to ensure efficient and reproducible recovery.

Matrix Effects

The "matrix" refers to all the components in a sample other than the analyte of interest longdom.org. In in vitro systems, this can include proteins, salts, lipids, and other endogenous compounds from cells or culture media longdom.org. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement longdom.org. This can result in an underestimation or overestimation of the analyte's concentration.

The assessment of matrix effects is a critical step in the validation of bioanalytical methods, particularly for complex biological samples nih.gov. This is often evaluated by comparing the analytical response of the analyte in a post-extraction spiked sample matrix to the response of the analyte in a pure solvent longdom.org.

The following interactive table provides representative recovery data for iridoid and flavonol glycosides from various studies, which can serve as a reference for the analytical validation of this compound.

Table 1: Representative Recovery Data for Iridoid and Flavonol Glycosides

| Compound | Matrix | Analytical Method | Recovery (%) |

|---|---|---|---|

| Catalpol | Plant Matrix | Hot Water Extraction | 89 |

| Aucubin | Plant Matrix | Hot Water Extraction | 124 |

| Flavonol Glycosides (12 compounds) | Buckwheat, Black Tea, Wild Parsley | UHPLC-PDA | 85.44 - 108.79 |

Data sourced from references researchgate.netnih.gov.

Future Directions and Research Gaps

Elucidation of Comprehensive Biosynthetic Pathway

A complete, experimentally validated biosynthetic pathway for 13-O-p-Coumaroylplumieride has not yet been fully elucidated. The molecule is an ester formed from the iridoid plumieride (B147324) and p-coumaric acid. The biosynthesis is therefore presumed to involve the convergence of two major secondary metabolic pathways.

The Iridoid Moiety (Plumieride): Iridoids are monoterpenoids, and their biosynthesis is understood to originate from geraniol (B1671447), which is formed via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

The Acyl Moiety (p-Coumaric Acid): The p-coumaroyl group is a product of the phenylpropanoid pathway, which begins with the amino acid phenylalanine.

While the general pathways for iridoids and phenylpropanoids are known, the specific enzymes—such as the acyltransferase responsible for the esterification of the C-13 hydroxyl group of plumieride with p-coumaroyl-CoA—have not been identified and characterized for this specific compound. igi-global.comnih.gov Future research must focus on identifying and functionally characterizing the complete set of genes and enzymes involved. This knowledge is a prerequisite for metabolic engineering and heterologous production of the compound in microbial systems, which could provide a sustainable supply for further research and development. nih.gov

Deeper Understanding of Molecular Mechanisms Beyond In Silico Models

Current understanding of the molecular mechanisms of this compound is heavily reliant on computational in silico studies. hsd-fmsb.orgzeclinics.com These studies have primarily involved docking the compound against various protein targets.

For instance, several in silico investigations have explored the interaction of this compound with cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of the cell cycle and are often dysregulated in cancers like Acute Lymphoblastic Leukemia (ALL). igi-global.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net While these computational models predicted satisfactory binding, they often found that related compounds like plumieride and isoplumieride were more competent drug candidates. tandfonline.comresearchgate.net Furthermore, an assessment of druggability based on Lipinski's rule of five suggested that this compound had two violations, a potential negative aspect for drug development, whereas plumieride and isoplumieride had none. taylorandfrancis.com

Contrasting with the in silico predictions, at least one study involving bioassay-guided fractionation reported 13-O-trans-p-coumaroylplumieride as an inactive constituent in terms of cytotoxicity. almanaqueacoriano.comscribd.com This discrepancy highlights a critical research gap: the need for robust in vitro and in vivo experimental validation. Future studies must move beyond computer simulations to investigate the compound's actual effects on cellular pathways, enzyme kinetics, and gene expression in relevant biological systems to confirm or refute the computational hypotheses. mpkb.org

| Study Type | Target/Model | Key Finding | Reference |

| In Silico Docking | Cyclins and CDK proteins (implicated in ALL) | Showed satisfactory binding results. | tandfonline.com, researchgate.net, researchgate.net |

| In Silico Druggability | Lipinski's Rule of Five | Showed two violations, indicating potential issues with oral bioavailability. | taylorandfrancis.com |

| In Vitro Bioassay | Cytotoxicity against human solid tumor cells | Found to be an inactive constituent in this specific assay. | almanaqueacoriano.com, scribd.com |

Advanced SAR Studies for Enhanced Biological Potency and Selectivity

Systematic Structure-Activity Relationship (SAR) studies for this compound are currently lacking. SAR studies involve the synthesis of various analogs of a lead compound and the evaluation of their biological activity to determine which chemical moieties are essential for its effects. nih.govnih.govnih.gov This process is fundamental for optimizing a compound's potency, selectivity, and pharmacokinetic properties. researchcommons.org

For this compound, future SAR campaigns should systematically explore modifications at several key positions:

The p-Coumaroyl Group: Altering the substitution pattern on the aromatic ring or replacing it with other phenolic acids could significantly impact binding affinity and selectivity for target proteins.

The Iridoid Core: Modifications to the lactone ring or the glycosidic bond could influence both activity and metabolic stability.

The Ester Linkage: Investigating the importance of the ester linkage at C-13 by synthesizing analogs with different linkers (e.g., amides, ethers) would provide crucial information about its role in the compound's mechanism of action.

By creating a library of analogs and testing them in validated bioassays, researchers can build comprehensive SAR models. chemrxiv.org These models will be instrumental in guiding the rational design of new derivatives with enhanced therapeutic potential and a more favorable druggability profile than the parent compound.

Development of Standardized Analytical Protocols for Quantitative Analysis in Complex Biological Matrices

To properly study the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound, reliable and validated analytical methods for its quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates) are essential. uab.edu

Currently, while the compound has been identified in plant extracts using techniques like Liquid Chromatography-Quadrupole Time-of-Flight (LC/QToF) mass spectrometry, there are no published standardized protocols for its quantitative analysis in biological samples. acs.org The development of such methods faces several challenges, including low concentrations of the analyte, potential interference from endogenous matrix components, and the need for high sensitivity and reproducibility. uab.edunih.gov

Future research must focus on developing and validating a robust quantitative assay, likely using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this type of analysis. uab.edunih.gov The protocol development would need to address:

Sample Preparation: Optimizing extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to efficiently isolate the analyte from the biological matrix. nih.gov

Chromatography: Achieving good separation from interfering compounds.

Mass Spectrometry: Selecting appropriate precursor and product ion transitions for high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

Validation: Rigorously validating the method according to regulatory guidelines, including assessments of accuracy, precision, linearity, selectivity, and stability.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 13-O-p-Coumaroylplumieride, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₃₀H₃₂O₁₄, molecular weight 616.57 g/mol, and predicted density of 1.55 g/cm³. Its solubility in methanol is critical for extraction and purification protocols. Acid dissociation constants (pKa ≈ 8.57) suggest stability in neutral to slightly alkaline conditions, which should guide buffer selection for in vitro assays. Storage at -20°C is recommended to prevent degradation .

Q. How is this compound typically isolated and purified?

- Answer : Isolation often involves methanol extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Structural analogs like plumieride derivatives are purified using reverse-phase methods, which can be adapted for this compound. Sample preparation protocols must specify buffer composition, staining methods (if applicable), and quality control steps (e.g., NMR or mass spectrometry) to confirm purity .

Q. What are the primary challenges in synthesizing this compound?

- Answer : Challenges include regioselective coupling of the p-coumaroyl moiety to the plumieride core and maintaining stereochemical integrity during synthesis. Methodologies from related iridoid glycosides (e.g., paederosidic acid) suggest enzymatic or photochemical coupling strategies under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological mechanisms of this compound?

- Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : Cancer cell lines (e.g., HeLa).

- Intervention : Dose-response studies with this compound.

- Comparison : Controls (e.g., untreated cells) and structural analogs (e.g., paederoside).

- Outcome : Apoptosis markers (e.g., caspase-3 activation).

Ensure variables (e.g., incubation time, solvent concentration) are controlled, and use FINER criteria (Feasible, Novel, Ethical, Relevant) to validate the experimental scope .

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

- Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Validate methods using spiked samples to assess recovery rates (≥80%) and limit of detection (LOD < 0.1 ng/mL). For structural confirmation, high-resolution NMR (e.g., ¹³C DEPT) can resolve stereochemical ambiguities .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Answer : Apply statistical frameworks like multiple imputation to handle missing data or variability in assay conditions. Replicate experiments across independent labs using standardized protocols (e.g., fixed cell culture media, temperature). Cross-reference with structurally similar compounds (e.g., asperulosidic acid) to identify structure-activity relationships (SARs) that may explain discrepancies .

Q. What strategies improve the stability of this compound during long-term studies?

- Answer : Conduct accelerated stability studies under varying pH (4–9), temperature (4°C to 40°C), and light exposure. Use lyophilization for long-term storage, and monitor degradation products via LC-UV/Vis. Stability-indicating methods (e.g., forced degradation assays) should validate compound integrity over time .

Q. How can researchers optimize experimental workflows to mitigate challenges in handling this compound?

- Answer : Implement factorial design to test interactions between variables (e.g., solvent polarity, reaction time). Use failure mode and effects analysis (FMEA) to prioritize risks (e.g., hydrolysis of the coumaroyl ester). Collaborate with computational chemists to model degradation pathways and predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.